LogP Differentiation: Optimized Lipophilicity Window vs. 6,7-Diamino and 7-Unsubstituted Analogs
The target compound exhibits a computed LogP of −0.52 , positioning it in a more favorable lipophilicity range for oral bioavailability (typically LogP 0–3) compared to the 6,7-diamino analog (LogP −1.86, >1.3 log units lower) and the 7-unsubstituted imidazo[1,2-b]pyrazol-7-amine (LogP +0.83) . The 1.35-unit LogP difference versus the 6,7-diamino derivative predicts meaningfully distinct passive membrane permeability based on established QSAR models.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = −0.52 |
| Comparator Or Baseline | 6,7-Diamino-1H-imidazo[1,2-b]pyrazol-2-ol (CAS 227611-77-0): LogP = −1.86; Imidazo[1,2-b]pyrazol-7-amine (CAS 227611-50-9): LogP = +0.83 |
| Quantified Difference | ΔLogP = +1.34 (vs. 6,7-diamino); ΔLogP = −1.35 (vs. 7-amine) |
| Conditions | Computed by XLogP3 or equivalent algorithm; values sourced from Chemsrc database |
Why This Matters
This LogP value places the compound in the optimal window for balancing aqueous solubility with membrane permeability, directly impacting its selection as a starting point for lead optimization programs targeting intracellular enzymes.
